molecular formula C20H23ClN2O3S B12178305 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12178305
M. Wt: 406.9 g/mol
InChI Key: WMDIJPAHBMGSPT-UHFFFAOYSA-N
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Description

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butoxy group, a chloro group, a methyl group, and a sulfonyl group attached to a benzenesulfonyl moiety, along with a phenyl group and an imidazole ring.

Preparation Methods

The synthesis of 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the benzenesulfonyl moiety and the subsequent attachment of the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties or as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole: This compound has a benzotriazole ring instead of an imidazole ring.

    1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its imidazole ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-(2-butoxy-5-chloro-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C20H23ClN2O3S/c1-3-4-12-26-18-13-15(2)17(21)14-19(18)27(24,25)23-11-10-22-20(23)16-8-6-5-7-9-16/h5-9,13-14H,3-4,10-12H2,1-2H3

InChI Key

WMDIJPAHBMGSPT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Origin of Product

United States

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